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molecular formula C12H14F4N2O B8537356 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid CAS No. 4037-50-7

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid

Cat. No. B8537356
M. Wt: 278.25 g/mol
InChI Key: BOACQOQWFXYDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04513002

Procedure details

200 g of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-malonic acid are heated to 180° while stirring for 30 minutes. After cooling to 120°, the residue is treated with about 1 l of benzene and heated to boiling while stirring and under reflux until all crystallized-out material has again dissolved. Subsequently, the mixture is treated with 500 ml of hexane, cooled to about 10° while stirring and while cooling with ice, left to stand in the cold overnight and subsequently the crystal slurry obtained is removed by filtration under suction. After washing with petroleum ether and drying at 50° in a vacuum drying oven, there is obtained 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid as beige crystals of melting point 163°-165°.
Name
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-malonic acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH2:10][CH2:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[CH:6]([CH:16](C(O)=O)[C:17]([OH:19])=[O:18])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1C=CC=CC=1>CCCCCC>[CH:12]1[C:8]2[CH2:9][CH2:10][C:11]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH:6]([CH2:16][C:17]([OH:19])=[O:18])[C:7]=2[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-malonic acid
Quantity
200 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)C(C(=O)O)C(=O)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 120°
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until all crystallized-out material
DISSOLUTION
Type
DISSOLUTION
Details
has again dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 10°
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to stand in the cold overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
subsequently the crystal slurry obtained
CUSTOM
Type
CUSTOM
Details
is removed by filtration under suction
WASH
Type
WASH
Details
After washing with petroleum ether
CUSTOM
Type
CUSTOM
Details
drying at 50° in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven

Outcomes

Product
Details
Reaction Time
30 min
Name
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid
Type
product
Smiles
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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